1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
- It belongs to the class of hydrazones , which are derivatives of hydrazine (N2H4) and carbonyl compounds.
- The compound’s IUPAC name reflects its substituents: 1,3-dimethyl (two methyl groups at positions 1 and 3), 5-[(2-methylphenyl)hydrazinylidene] (a hydrazone group attached to the 5th position), and 1,3-diazinane-2,4,6-trione (a diazinane ring with three ketone groups).
1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione: , also known by its chemical formula , is a fascinating compound with a complex structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with (CAS: 87-60-5) as a precursor.
Reaction Conditions: The key steps include chlorination of 3-chloro-2-methylaniline, followed by reduction to obtain 3-methyl-2-chloroaniline. Finally, hydrazinolysis of 3-methyl-2-chloroaniline yields the desired compound.
Industrial Production: While not widely produced industrially, it serves as an intermediate in the synthesis of herbicides and other agrochemicals.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Although not extensively explored, its hydrazone moiety suggests potential bioactivity. Further research could uncover medicinal applications.
Industry: As mentioned earlier, it serves as an intermediate in agrochemical production.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with biological targets. detailed studies are lacking.
Molecular Targets: Investigating its binding to enzymes, receptors, or other biomolecules would provide insights.
Pathways Involved: Understanding how it affects cellular processes is an area for future investigation.
Comparison with Similar Compounds
Uniqueness: Its combination of a diazinane ring, hydrazone functionality, and methyl substituents makes it unique.
Similar Compounds:
Remember that further research and experimental data are essential to fully explore the compound’s properties and applications.
Properties
CAS No. |
30201-41-3 |
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Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(2-methylphenyl)diazenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O3/c1-8-6-4-5-7-9(8)14-15-10-11(18)16(2)13(20)17(3)12(10)19/h4-7,18H,1-3H3 |
InChI Key |
GPBJRJPGJJYYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
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